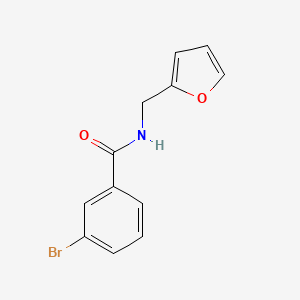

3-bromo-N-(furan-2-ylmethyl)benzamide

Overview

Description

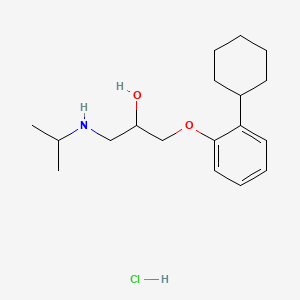

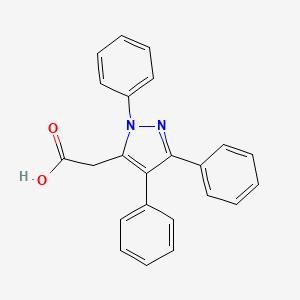

"3-bromo-N-(furan-2-ylmethyl)benzamide" is a compound that belongs to the category of organic molecules known for containing a bromo group attached to a benzamide structure, which is further modified with a furan-2-ylmethyl substituent. The presence of these functional groups suggests that the compound could exhibit interesting chemical reactivity and physical properties, making it a subject of study in organic chemistry and materials science.

Synthesis Analysis

The synthesis of compounds similar to "this compound" often involves multi-step organic reactions, including coupling reactions, halogenation, and amidation processes. For instance, compounds with related structures have been synthesized through reactions involving the coupling of appropriate amines with carbonyl compounds, followed by bromination and other electrophilic substitution reactions (Aleksandrov & El’chaninov, 2017; Gill et al., 2008).

Molecular Structure Analysis

The molecular structure of "this compound" and related compounds has been characterized using techniques such as X-ray crystallography, which provides insights into their crystalline form and molecular geometry. Studies have shown that similar molecules crystallize in certain space groups and exhibit specific bond angles and lengths indicative of their structural features (Galešić & Vlahov, 1990).

Chemical Reactions and Properties

Compounds like "this compound" participate in various chemical reactions, including nucleophilic substitution and palladium-catalyzed coupling reactions. These reactions allow for further functionalization and modification of the molecule, leading to derivatives with potentially varied biological or material properties (Siddiqa et al., 2022).

Scientific Research Applications

Synthesis and Modification

- A study by Gill et al. (2008) developed a method for synthesizing 2-bromo-3-aroyl-benzo[b]furans, which could potentially include compounds like 3-bromo-N-(furan-2-ylmethyl)benzamide. This method utilizes the 2-bromo group as a versatile handle in palladium-mediated couplings and direct nucleophilic substitutions, providing access to a range of substituted benzo[b]furans (Gill et al., 2008).

Crystal Structure Analysis

- Galešić and Vlahov (1990) conducted a crystal structure analysis of a related compound, 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide. This research provides insights into the structural properties of furan-benzamide derivatives, which is crucial for understanding their chemical behavior and potential applications (Galešić & Vlahov, 1990).

Interaction Analysis and Molecular Docking

- Research by Geiger et al. (2014) on the structural characterization of furan-substituted benzimidazoles, which are structurally related to this compound, provides valuable insights into π-π and C-H···π interaction energies. Such analyses are critical for understanding how these compounds might interact with other molecules, influencing their applications in various scientific fields (Geiger et al., 2014).

Antimicrobial Evaluation

- Sethi et al. (2016) synthesized N-benzimidazol-1-yl-methyl-benzamide derivatives and evaluated their in vitro antimicrobial activity. This research indicates the potential of benzamide derivatives, including those with furan substitutions, in antimicrobial applications (Sethi et al., 2016).

Reactivity and Synthesis

- The synthesis and reactivity of furan-benzothiazole and furan-carboxamide compounds have been explored by Aleksandrov and El’chaninov (2017). These studies provide a basis for understanding the chemical reactivity and synthesis pathways of furan-benzamide compounds (Aleksandrov & El’chaninov, 2017).

Photochemical Synthesis

- Protti et al. (2012) described a metal-free photochemical method to synthesize 2-substituted benzo[b]furans. This research might be relevant to the synthesis of this compound, showcasing an environmentally friendly approach to synthesizing furan-containing compounds (Protti et al., 2012).

Safety and Hazards

“3-bromo-N-(furan-2-ylmethyl)benzamide” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . In case of inhalation, remove to fresh air . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes .

properties

IUPAC Name |

3-bromo-N-(furan-2-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c13-10-4-1-3-9(7-10)12(15)14-8-11-5-2-6-16-11/h1-7H,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJKKCHLTWZPXIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

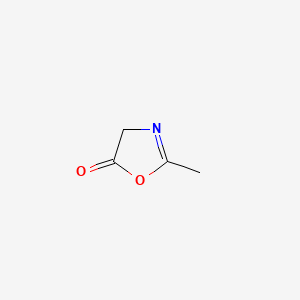

C1=CC(=CC(=C1)Br)C(=O)NCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355618 | |

| Record name | 3-bromo-N-(furan-2-ylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202453 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

346663-79-4 | |

| Record name | 3-bromo-N-(furan-2-ylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[[2-[[1-(4-Methoxyphenyl)-4-pyrazolo[3,4-d]pyrimidinyl]thio]-1-oxoethyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1209496.png)

![7-bromo-6-chloro-3-[3-[(3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrobromide](/img/structure/B1209498.png)